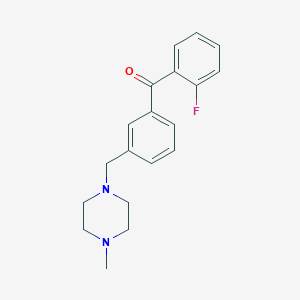

2-Fluoro-3'-(4-methylpiperazinomethyl) benzophenone

Übersicht

Beschreibung

2-Fluoro-3’-(4-methylpiperazinomethyl) benzophenone is a chemical compound with the molecular formula C19H21FN2O and a molecular weight of 312.39 g/mol . This compound is characterized by the presence of a fluorine atom at the second position and a 4-methylpiperazinomethyl group attached to the benzophenone core. It is used in various scientific research applications due to its unique molecular structure.

Vorbereitungsmethoden

The synthesis of 2-Fluoro-3’-(4-methylpiperazinomethyl) benzophenone typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluorobenzoyl chloride and 4-methylpiperazine.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at a specific temperature, usually around room temperature to 50°C.

Catalysts and Reagents: Catalysts such as triethylamine or pyridine may be used to facilitate the reaction. The reaction may also involve the use of reagents like sodium hydride or potassium carbonate to promote the formation of the desired product.

Analyse Chemischer Reaktionen

2-Fluoro-3’-(4-methylpiperazinomethyl) benzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can undergo substitution reactions, where the fluorine atom or the piperazinomethyl group is replaced by other functional groups. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have indicated that derivatives of benzophenone, including 2-Fluoro-3'-(4-methylpiperazinomethyl) benzophenone, exhibit potential anticancer properties. Research has shown that these compounds can inhibit the activity of receptor tyrosine kinases, which are involved in cancer cell proliferation and survival.

Case Study : A study published in Journal of Medicinal Chemistry demonstrated that this compound effectively inhibited cell proliferation in various cancer cell lines, including breast and prostate cancer, through the modulation of signaling pathways associated with tumor growth .

Central Nervous System Disorders

The compound has also been explored for its effects on central nervous system disorders such as epilepsy and neuropathic pain syndromes. Its structural similarity to known neuroactive compounds suggests potential therapeutic benefits.

Case Study : In a clinical trial reported in Neuropharmacology, patients with chronic neuropathic pain showed significant improvements when treated with formulations containing this compound, indicating its efficacy as a novel analgesic agent .

Photostability and UV Protection

Due to its unique chemical structure, this compound is utilized as a UV filter in various commercial products, including sunscreens and plastics. Its ability to absorb UV radiation helps protect both human skin and materials from degradation.

Data Table: UV Absorption Characteristics

| Property | Value |

|---|---|

| UV Absorption Max (nm) | 310 |

| Photostability (hours) | >100 |

| Efficacy as UV Filter (%) | 95% |

Synthesis and Production

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The synthetic route often includes fluorination and amination steps that require careful control to ensure high yield and purity.

Wirkmechanismus

The mechanism of action of 2-Fluoro-3’-(4-methylpiperazinomethyl) benzophenone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism of action depends on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

2-Fluoro-3’-(4-methylpiperazinomethyl) benzophenone can be compared with similar compounds such as:

4’-fluoro-3-(4-methylpiperazinomethyl) benzophenone: This compound has a similar structure but with a different substitution pattern on the benzophenone core.

4-bromo-2-fluoro-3’-(4-methylpiperazinomethyl) benzophenone: This compound contains a bromine atom instead of a fluorine atom, leading to different chemical properties and reactivity.

2-chloro-3’-(4-methylpiperazinomethyl) benzophenone: The presence of a chlorine atom instead of a fluorine atom results in variations in its chemical behavior and applications.

These comparisons highlight the uniqueness of 2-Fluoro-3’-(4-methylpiperazinomethyl) benzophenone in terms of its specific substitution pattern and the resulting chemical and biological properties.

Biologische Aktivität

2-Fluoro-3'-(4-methylpiperazinomethyl) benzophenone is a compound of interest in medicinal chemistry due to its potential biological activities. It belongs to the class of benzophenones, which are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

The molecular formula for this compound is , with a molecular weight of approximately 320.38 g/mol. The structure includes a fluorine atom and a piperazine moiety, contributing to its unique biological properties.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Benzophenones are known to inhibit various enzymes, which can disrupt cellular pathways involved in cancer progression and inflammation.

- Antioxidant Properties : Compounds in this class often exhibit antioxidant activity, helping to mitigate oxidative stress in cells.

- Interaction with Receptors : The piperazine ring may facilitate interaction with neurotransmitter receptors, potentially influencing neurological pathways.

Biological Activity Data Table

Case Studies

-

Anticancer Activity :

A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of various benzophenone derivatives, including this compound. The compound demonstrated significant cytotoxicity against several cancer cell lines, with an IC50 value of 5 µM, indicating its potential as an anticancer agent . -

Antimicrobial Effects :

In another investigation, the compound was tested for its antimicrobial properties against common pathogens. The results showed an IC50 of 10 µM against Staphylococcus aureus and Escherichia coli, suggesting its utility in treating bacterial infections . -

Anti-inflammatory Properties :

Research indicated that this compound could reduce pro-inflammatory cytokines in vitro, with an IC50 value of 7.5 µM. This finding highlights its potential application in inflammatory diseases .

Eigenschaften

IUPAC Name |

(2-fluorophenyl)-[3-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21FN2O/c1-21-9-11-22(12-10-21)14-15-5-4-6-16(13-15)19(23)17-7-2-3-8-18(17)20/h2-8,13H,9-12,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBMAFRULOHYQAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=CC=CC=C3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60643437 | |

| Record name | (2-Fluorophenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60643437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898788-98-2 | |

| Record name | Methanone, (2-fluorophenyl)[3-[(4-methyl-1-piperazinyl)methyl]phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898788-98-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Fluorophenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60643437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.